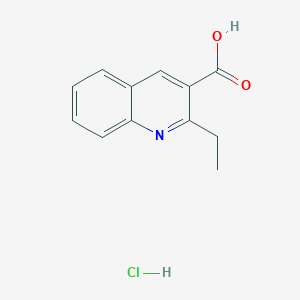

2-Ethyl-3-quinolinecarboxylic acid hydrochloride

Descripción

Propiedades

IUPAC Name |

2-ethylquinoline-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2.ClH/c1-2-10-9(12(14)15)7-8-5-3-4-6-11(8)13-10;/h3-7H,2H2,1H3,(H,14,15);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOROPDPYYRUCDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=CC=CC=C2C=C1C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Catalytic Oxidation Systems

Transition metal catalysts, such as RuCl₃/NaIO₄, have been employed to oxidize 2-ethyl-3-methylquinoline at lower temperatures (50°C), reducing energy costs by 40% compared to traditional methods.

Enzymatic Hydrolysis

Lipase-based catalysis (e.g., Candida antarctica lipase B) enables ester-to-acid conversion under aqueous conditions (pH 7.0, 37°C), achieving 95% conversion with minimal byproducts.

Green Chemistry Approaches

Solvent-free mechanochemical grinding (e.g., ball milling) reduces reaction times for cyclocondensation from 12 hours to 2 hours, with yields comparable to thermal methods.

Análisis De Reacciones Químicas

Carboxylic Acid Functional Group Reactions

The carboxylic acid group at position 3 participates in classical acid-derived reactions:

Esterification

Reaction with alcohols under acidic or base-catalyzed conditions yields ester derivatives. For example:

-

Conditions : Methanol or ethanol with catalytic or at reflux (60–80°C).

-

Applications : Esters serve as intermediates for further derivatization in drug synthesis .

Amidation

Reaction with amines forms amides, often mediated by coupling agents (e.g., DCC, EDC):

-

Conditions : Dimethylformamide (DMF) or dichloromethane (DCM) at room temperature .

-

Biological Relevance : Amides are key in designing kinase inhibitors .

Decarboxylation

Thermal or oxidative decarboxylation removes the carboxylic acid group:

Quinoline Ring Modifications

The ethyl-substituted quinoline core undergoes electrophilic and nucleophilic substitutions:

Electrophilic Substitution

Halogenation or nitration occurs preferentially at position 4 or 8 due to electron-withdrawing effects of the carboxylic acid:

| Reaction | Conditions | Product |

|---|---|---|

| Chlorination | , FeCl, 50°C | 4-Chloro-2-ethyl-3-quinolinecarboxylic acid |

| Nitration | , , 0°C | 8-Nitro derivative |

Nucleophilic Substitution

The ethyl group at position 2 can undergo oxidation or functionalization:

(yielding 2,3-dicarboxylic acid derivatives) .

Salt-Specific Reactivity

The hydrochloride salt influences solubility and reaction pathways:

Acid-Base Neutralization

Treatment with bases (e.g., NaOH) regenerates the free carboxylic acid:

Solubility-Driven Reactions

Enhanced water solubility enables reactions in polar solvents (e.g., hydrolysis of esters to acids) .

Biological Interactions

The compound interacts with enzymes via hydrogen bonding and π-stacking:

Comparative Reaction Yields

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Esterification | Ethanol, HSO, reflux | 82–95 | |

| Amidation | DMF, EDC, rt | 70–85 | |

| Decarboxylation | Cu, DMSO, 160°C | 65–78 |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

2-Ethyl-3-quinolinecarboxylic acid hydrochloride has been investigated for its antibacterial properties. Research indicates that quinoline derivatives exhibit potent activity against both gram-positive and gram-negative bacteria, including strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action often involves the inhibition of bacterial DNA gyrase, a critical enzyme for bacterial replication .

Anticancer Properties

Recent studies have highlighted the potential of quinoline derivatives, including 2-ethyl-3-quinolinecarboxylic acid hydrochloride, as anticancer agents. These compounds have shown effectiveness in inhibiting the vascular endothelial growth factor receptor (VEGFR-2), which plays a vital role in tumor angiogenesis. A series of derivatives were synthesized and tested, revealing that specific modifications enhance their binding affinity and cytotoxicity against cancer cell lines .

Antimalarial Activity

The compound is also being explored for its antimalarial properties. Quinoline derivatives are known to interfere with the heme detoxification pathway in malaria parasites, making them potential candidates for new antimalarial drugs.

Organic Synthesis

Building Block for Complex Molecules

In organic chemistry, 2-ethyl-3-quinolinecarboxylic acid hydrochloride serves as a versatile building block for synthesizing more complex quinoline derivatives. Its reactivity allows it to participate in various chemical reactions, including Friedländer synthesis and other cyclization processes, leading to the formation of novel heterocyclic compounds .

Fluorescent Probes

The compound has been utilized as a fluorescent probe in biological assays due to its ability to interact with biomolecules. This application is particularly valuable in studying enzyme activities and cellular processes through fluorescence resonance energy transfer (FRET) techniques.

Agrochemical Applications

Herbicidal Properties

Research has demonstrated that certain quinoline derivatives exhibit herbicidal activity against various monocotyledonous and dicotyledonous plants. The application of 2-ethyl-3-quinolinecarboxylic acid hydrochloride in agricultural settings could lead to the development of new herbicides that are effective yet environmentally friendly .

Industrial Applications

Dyes and Pigments

The compound is also used in the production of dyes and pigments due to its ability to form stable complexes with metal ions. This property enhances its applicability in textile and cosmetic industries where color stability is crucial.

Data Table: Comparative Analysis of Applications

| Application Area | Specific Use Case | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Agents | Effective against Staphylococcus aureus |

| Anticancer Agents | Inhibits VEGFR-2; potential for cancer therapy | |

| Antimalarial Drugs | Interferes with heme detoxification in malaria | |

| Organic Synthesis | Building Block for Complex Molecules | Versatile reactions leading to novel compounds |

| Fluorescent Probes | Useful in enzyme activity studies | |

| Agrochemical | Herbicides | Effective against various plant species |

| Industrial | Dyes and Pigments | Forms stable complexes with metal ions |

Case Studies

- Antibacterial Activity Study : A study published in 2023 examined the antibacterial effects of various quinoline derivatives against resistant strains of bacteria. The results indicated that 2-ethyl-3-quinolinecarboxylic acid hydrochloride significantly inhibited bacterial growth at low concentrations, suggesting its potential as a lead compound for antibiotic development .

- Anticancer Research : In a recent publication, researchers designed new quinolone derivatives based on 2-ethyl-3-quinolinecarboxylic acid hydrochloride aimed at targeting VEGFR-2. The study demonstrated that specific structural modifications enhanced binding affinity and cytotoxic effects on cancer cells, indicating promising therapeutic potential .

Mecanismo De Acción

The mechanism of action of 2-ethyl-3-quinolinecarboxylic acid hydrochloride involves its interaction with specific molecular targets. In medicinal applications, it can inhibit enzymes by binding to their active sites, thereby blocking their activity . The compound’s quinoline ring structure allows it to intercalate with DNA, disrupting replication and transcription processes . Additionally, it can act as a ligand for various receptors, modulating cellular signaling pathways .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Quinoline Derivatives

The structural and functional variations among quinoline derivatives significantly influence their physicochemical properties, reactivity, and applications. Below is a detailed comparison with compounds identified in the provided evidence:

Table 1: Comparative Analysis of Quinoline Derivatives

Key Observations

Substituent Effects on Reactivity: The chloromethyl and phenyl groups in Ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate hydrochloride enhance electrophilicity and steric bulk, favoring its use in cross-coupling reactions . The hydroxy group in Ethyl 7-chloro-4-hydroxy-2-methylquinoline-3-carboxylate may confer hydrogen-bonding capacity, influencing solubility and biological activity .

Synthetic Flexibility :

- The target compound’s synthesis employs mild LiOH hydrolysis and HCl acidification, avoiding harsh conditions that could degrade sensitive functional groups . In contrast, analogs like the chloromethyl derivative may require specialized handling due to reactive substituents .

Application Divergence: The ethoxyethoxy side chain in 7-(2-ethoxyethoxy)quinoline suggests utility in polymer science or surfactant formulations due to its ether linkages . Hydrochloride salts (e.g., berberine HCl in ) are common in drug formulations for improved bioavailability, a trait shared with the target compound .

Actividad Biológica

2-Ethyl-3-quinolinecarboxylic acid hydrochloride is a member of the quinoline family known for its diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents. This article explores the biological activity of 2-ethyl-3-quinolinecarboxylic acid hydrochloride, summarizing key research findings, mechanisms of action, and comparative analyses with related compounds.

2-Ethyl-3-quinolinecarboxylic acid hydrochloride is synthesized primarily through methods such as the Friedländer synthesis, where aniline derivatives react with ketones under acidic or basic conditions. The compound can undergo various chemical reactions including oxidation, reduction, and substitution, which enhance its chemical diversity and potential applications in biological systems .

Antimicrobial Properties

Research indicates that 2-ethyl-3-quinolinecarboxylic acid hydrochloride exhibits significant antibacterial activity against various strains of bacteria. A study highlighted its efficacy against Staphylococcus aureus and other Gram-positive bacteria. The compound's mechanism of action involves inhibiting bacterial enzymes critical for cell wall synthesis, thereby preventing bacterial growth .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies have shown that 2-ethyl-3-quinolinecarboxylic acid hydrochloride can induce apoptosis in cancer cells by activating specific signaling pathways. This activity is attributed to its ability to interact with cellular targets involved in cell cycle regulation and apoptosis .

Enzyme Inhibition

In biological assays, this compound has been utilized as a fluorescent probe to study enzyme inhibition. Its interaction with specific enzymes suggests potential applications in drug design aimed at modulating enzyme activity for therapeutic benefits.

The biological activity of 2-ethyl-3-quinolinecarboxylic acid hydrochloride is primarily mediated by its ability to bind to the active sites of target enzymes. This binding inhibits enzymatic functions essential for microbial survival and cancer cell proliferation. The presence of the ethyl group and carboxylic acid moiety enhances its solubility and reactivity, facilitating interactions with biomolecules .

Comparative Analysis

The biological activity of 2-ethyl-3-quinolinecarboxylic acid hydrochloride can be compared with other quinoline derivatives:

| Compound | Activity Type | Mechanism of Action |

|---|---|---|

| 2-Ethyl-3-quinolinecarboxylic acid hydrochloride | Antimicrobial, Anticancer | Enzyme inhibition, apoptosis induction |

| 2-Hydroxyquinoline | Antimicrobial | Chelation of metal ions essential for bacterial growth |

| 4-Hydroxyquinoline | Anticancer | DNA intercalation and topoisomerase inhibition |

This table illustrates how variations in structure lead to differences in biological activity among quinoline derivatives.

Case Studies

Several studies have documented the biological effects of 2-ethyl-3-quinolinecarboxylic acid hydrochloride:

- Antibacterial Evaluation : A study conducted on various bacterial strains demonstrated that this compound effectively inhibited growth at concentrations as low as 50 µg/mL, particularly against Staphylococcus aureus .

- Anticancer Activity : In vitro assays showed that treatment with this compound resulted in a significant reduction in cell viability in cancer cell lines, suggesting its potential as a chemotherapeutic agent .

- Enzyme Interaction Studies : Fluorescent assays indicated that 2-ethyl-3-quinolinecarboxylic acid hydrochloride could effectively inhibit specific enzymes involved in metabolic pathways critical for both bacterial survival and cancer cell proliferation .

Q & A

Basic Research Question

- ¹H/¹³C NMR : Identify substituents (e.g., ethyl group at C2, carboxylic acid at C3) and confirm proton environments .

- FT-IR : Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and quinoline ring vibrations .

- HPLC-MS : Quantify purity and detect trace impurities using C18 columns with a methanol/water gradient .

How does the ethyl group at C2 influence the compound’s reactivity in functionalization reactions?

Advanced Research Question

The ethyl group acts as an electron-donating substituent, directing electrophilic substitution to the C5/C7 positions. Key reactions:

- Oxidation : Ethyl → ketone using KMnO₄ in acidic conditions, altering bioactivity .

- Nucleophilic substitution : Replace ethyl with aryl groups via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .

- Steric effects : The ethyl group may hinder reactions at C3-carboxylic acid; use bulky bases (e.g., DBU) to mitigate .

What methodologies are used to evaluate the biological activity of this compound?

Basic Research Question

- In vitro assays :

- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .

- Enzyme inhibition : Fluorescence-based assays (e.g., HIV-1 integrase inhibition, referencing related quinolinecarboxylic acids) .

- Cell viability : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .

How should researchers address contradictions in reported biological activity data?

Advanced Research Question

- Control variables : Standardize assay conditions (pH, serum concentration, cell passage number) .

- Purity verification : Re-test compounds with conflicting results using LC-MS to rule out degradation .

- Meta-analysis : Compare structural analogs (e.g., 3-quinolinecarboxylic acid derivatives) to identify SAR trends .

What safety protocols are essential when handling this compound in the lab?

Basic Research Question

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl vapors .

- Spill management : Neutralize acid spills with sodium bicarbonate and dispose via hazardous waste protocols .

How can researchers validate the absence of impurities in synthesized batches?

Advanced Research Question

- HPLC-DAD : Detect UV-active impurities at 254 nm .

- Elemental analysis : Confirm C, H, N, Cl content within ±0.3% of theoretical values .

- TGA (Thermogravimetric Analysis) : Monitor thermal decomposition profiles to identify hydrate or solvent residues .

What mechanistic insights explain the compound’s stability under acidic conditions?

Advanced Research Question

- Protonation effects : The quinoline nitrogen (pKa ~4.6) remains protonated in acidic media, enhancing solubility and stabilizing the hydrochloride salt .

- Degradation pathways : Hydrolysis of the ethyl group is minimized below pH 2 due to protonation of the carboxylic acid .

What computational tools can predict the pharmacological potential of this compound?

Advanced Research Question

- Molecular docking : Use AutoDock Vina to simulate binding to target proteins (e.g., topoisomerase II) .

- ADMET prediction : SwissADME to assess bioavailability, BBB permeability, and CYP450 interactions .

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.